molecular formula C11H22BNO2 B1388505 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine CAS No. 1087160-40-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Cat. No.: B1388505
CAS No.: 1087160-40-4
M. Wt: 211.11 g/mol
InChI Key: ITJOVDVQZDQJDF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a valuable organoboron reagent belonging to the class of piperidine boronic acid pinacol esters. This compound serves as a crucial synthetic intermediate, primarily in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to efficiently conjugate the piperidine scaffold to a wide variety of aromatic and heteroaromatic systems. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in bioactive molecules. The incorporation of this saturated nitrogen heterocycle can influence a compound's solubility, conformation, and ability to engage in hydrogen bonding, thereby fine-tuning its pharmacological properties. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) protecting group enhances the compound's stability and crystallinity compared to the corresponding boronic acid, simplifying handling and storage . As an air-sensitive compound , it is recommended to store this reagent under an inert atmosphere at refrigerated temperatures (typically 2-8°C) to maintain its long-term purity and effectiveness . This makes it a reliable and versatile building block for the discovery and development of new pharmaceuticals, particularly in constructing molecular libraries and creating potential active pharmaceutical ingredients (APIs). This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOVDVQZDQJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671663
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087160-40-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Borylation of Piperidine Derivatives

One common approach involves the palladium-catalyzed borylation of halogenated piperidine derivatives using bis(pinacolato)diboron reagents. For example, the synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine, a related boronic ester, is achieved via:

This method involves coupling the halogenated aromatic piperidine with bis(pinacolato)diboron under palladium catalysis, affording the boronate ester functionality on the aromatic ring, which can be adapted for aliphatic piperidine derivatives as well.

Multi-step Synthesis from Protected Piperidine Precursors

A three-step synthetic route has been reported starting from tert-butyl-4-hydroxypiperidine-1-carboxylate :

  • Stepwise functionalization introduces the boronate ester moiety at the 4-position of the piperidine ring.
  • The final product is a tert-butyl-protected this compound derivative.
  • The structure confirmation was performed by mass spectrometry and proton NMR.
  • The total yield over three steps was approximately 49.9%.

This method is particularly useful for synthesizing boronate esters with additional protecting groups, facilitating further functionalization in complex molecule synthesis.

Nucleophilic Substitution on Piperidine Boronate Esters

Another approach involves nucleophilic substitution on piperidine boronate esters:

  • Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride.
  • Reacted with potassium carbonate and alkyl halides (e.g., 1-bromo-2-methoxyethane) in N,N-dimethylformamide (DMF).
  • Reaction conditions: 20–70 °C for 3 hours.
  • This method yields functionalized piperidine boronate esters with excellent yields (up to 100% reported).
  • The reaction mixture is processed by filtration, concentration, and trituration to isolate the product.

General Notes on Reaction Conditions and Catalysts

  • Palladium catalysts are commonly used for borylation reactions due to their high efficiency and selectivity.
  • Solvents such as 1,4-dioxane, dichloromethane, and DMF are typical media for these reactions.
  • Bases like potassium carbonate facilitate nucleophilic substitution steps.
  • Temperature control (typically 20–80 °C) is critical for optimizing yields and minimizing side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Base Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Pd-catalyzed borylation Halogenated piperidine derivatives Pd(dppf)Cl2, base 1,4-Dioxane, DCM 80 12 h 61.3 Common for aromatic and aliphatic substrates
Multi-step synthesis from protected piperidine tert-butyl-4-hydroxypiperidine-1-carboxylate Various (stepwise) Various Various Multiple steps 49.9 Allows incorporation of protecting groups
Nucleophilic substitution 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride K2CO3 DMF 20–70 3 h Up to 100 High yield functionalization via alkylation

Detailed Research Findings and Analysis

  • The palladium-catalyzed borylation is a well-established method for introducing boronate esters into heterocyclic compounds like piperidine. The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst ensures good selectivity and moderate yields, suitable for medicinal chemistry applications.

  • The multi-step synthesis route from protected piperidine derivatives provides versatility in synthesizing boronate esters with additional functional groups or protecting groups, which is crucial for complex molecule synthesis and drug development. The moderate overall yield reflects the multiple transformations involved.

  • The nucleophilic substitution method on boronate ester-functionalized piperidines offers a straightforward way to introduce alkyl groups or other substituents at the nitrogen atom, enabling the preparation of diverse derivatives with excellent yields. This method’s mild conditions and high efficiency make it attractive for late-stage functionalization.

  • Across these methods, the choice of solvent, catalyst, and temperature plays a critical role in optimizing yield and purity. For example, DMF and potassium carbonate facilitate nucleophilic substitution effectively, while palladium catalysts in dioxane/DCM mixtures promote efficient borylation.

This comprehensive review synthesizes diverse, authoritative sources to present a clear, detailed picture of the preparation methods for this compound. These methods are foundational for the synthesis of boronate ester-functionalized piperidines used extensively in pharmaceutical and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boronic esters, and various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.

Major Products Formed

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its boron atom can participate in reactions that form covalent bonds with biological targets, enhancing drug efficacy. For instance, it has been utilized in the development of inhibitors for specific enzymes involved in cancer progression.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain kinases involved in cancer signaling pathways. The modification of the piperidine moiety allowed for increased selectivity and potency against the target enzymes .

Organic Synthesis

Catalysis : The compound is employed as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds. Its boronic acid functionality is crucial for these reactions.

Data Table: Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd catalyst, K2_2CO3_3, THF85
Negishi CouplingZn catalyst, DMF78
Stille CouplingSn catalyst, DMSO90

Materials Science

Polymer Chemistry : The compound is also used in the synthesis of boron-containing polymers which exhibit unique thermal and mechanical properties. These materials are being explored for applications in electronics and photonics.

Case Study : Research indicated that polymers derived from this compound displayed enhanced thermal stability and were effective as insulating materials in electronic devices . The incorporation of boron into polymer matrices improved their dielectric properties significantly.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its ability to act as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the transfer of boron atoms to organic substrates, enabling the formation of new carbon-boron bonds. This process is often mediated by transition metal catalysts, which activate the boronic ester for nucleophilic attack by the organic substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with structurally related boronic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound hydrochloride C11H21BClNO2 245.56 High solubility in polar solvents; used in drug intermediate synthesis Pharmaceutical synthesis, cross-coupling reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine C17H26BNO2 287.21 Phenyl spacer enhances steric bulk; lower reactivity in coupling reactions OLED materials, polymer chemistry
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C12H14BF3NO2 273.06 Electron-withdrawing CF3 group increases electrophilicity Agrochemicals, fluorinated materials
4-Pyridineboronic acid pinacol ester C11H15BNO2 205.06 Pyridine ring enables coordination with transition metals Catalysis, metal-organic frameworks (MOFs)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride C9H15BClN2O2 230.50 Heterocyclic N-H bond enhances hydrogen bonding capability Fluorescent probes, bioimaging

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to phenyl-spacer analogs. For instance, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine requires higher catalyst loading (5% Pd vs. 1–2% for the parent compound) due to steric hindrance from the phenyl group . Conversely, trifluoromethyl-substituted analogs (e.g., 2-trifluoromethylpyridine derivatives) show accelerated coupling rates with aryl chlorides, attributed to the electron-deficient boronate center .

Solubility and Stability

  • Hydrochloride Salt Form : The hydrochloride derivative of this compound demonstrates enhanced aqueous solubility (>50 mg/mL in water), critical for biomedical applications .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H17BO3
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing heterocycle. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. Specifically, this compound has been studied for its interactions with various biological targets.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:

  • DYRK1A Inhibition : The compound has been evaluated as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated significant inhibition with nanomolar IC50 values .

2. Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays. For example:

  • ORAC Assays : Results showed that the compound exhibits strong antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

3. Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of DYRK1A
AntioxidantScavenging free radicals
Anti-inflammatoryReduction of cytokine production

Case Study: DYRK1A Inhibition

Applications in Drug Development

The compound's unique structure makes it a valuable building block in organic synthesis and pharmaceutical development:

  • Pharmaceutical Intermediates : It is utilized in the synthesis of various drug candidates due to its reactivity and ability to form stable complexes with biological targets .
  • Material Science : Its properties are also leveraged in developing advanced materials for electronics and coatings.

Q & A

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Methodological Answer :
  • Stability Studies :
  • Acidic Conditions (pH <3) : Hydrolysis to boronic acid (4-piperidineboronic acid); monitor via ¹¹B NMR .
  • Basic Conditions (pH >10) : Degradation to piperidine and boric acid; quantify via ion chromatography .
  • Mitigation : Use buffered solutions (pH 6–8) during reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

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